

physicochemical properties of 3-Methyl-1H-indole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-1H-indole-4-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indole-4-carboxylic Acid

Introduction

3-Methyl-1H-indole-4-carboxylic acid is a heterocyclic compound featuring a core indole scaffold, a functionality of significant interest in medicinal chemistry and materials science. The strategic placement of a methyl group at the 3-position and a carboxylic acid at the 4-position creates a molecule with distinct electronic and steric properties. These characteristics make it a valuable building block for the synthesis of more complex bioactive molecules, including pharmaceuticals and agrochemicals[1][2]. Its utility as a synthetic intermediate in drug discovery, particularly for agents targeting neurological disorders, underscores the importance of a comprehensive understanding of its physicochemical profile[1].

This guide provides a detailed examination of the core physicochemical properties of **3-Methyl-1H-indole-4-carboxylic acid**. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of the molecule's behavior for applications ranging from reaction optimization to formulation development. We will move beyond a simple recitation of data, focusing instead on the structural basis for these properties and the experimental methodologies required for their validation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural attributes of **3-Methyl-1H-indole-4-carboxylic acid** are the primary determinants of its chemical behavior and reactivity.

- Molecular Formula: $C_{10}H_9NO_2$ [1][2]
- Molecular Weight: 175.19 g/mol [1][2]
- CAS Number: 1159511-18-8 [1][3][4][5]
- Appearance: Beige solid [1][2]
- Synonyms: 3-Methylindole-4-carboxylic acid

The molecule's architecture, comprising a planar aromatic indole ring system, a carboxylic acid group, and a methyl group, dictates its solubility, acidity, and spectral characteristics. The carboxylic acid moiety is a hydrogen bond donor and acceptor, while the indole N-H group is primarily a hydrogen bond donor.

Caption: Key functional groups influencing physicochemical properties.

Core Physicochemical Properties: A Summary

For rapid assessment, the key physicochemical properties are summarized below. It is important to note that while some data is available from suppliers, other values must be determined experimentally.

Property	Value / Expected Range	Data Source / Comment
Molecular Formula	C ₁₀ H ₉ NO ₂	Confirmed[1][2]
Molecular Weight	175.19 g/mol	Confirmed[1][2]
Appearance	Beige Solid	Vendor Data[1][2]
Melting Point	Not reported. Expected for a crystalline solid.	Requires experimental determination.
Boiling Point	Not applicable. Likely to decompose upon heating.	Based on typical indole carboxylic acids.
Solubility	Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and basic aqueous solutions.	Predicted based on structure. Requires experimental confirmation.
Acidity (pKa)	Not reported. Expected pKa ₁ ~4-5 (COOH), pKa ₂ ~17 (N-H).	Estimated based on analogous structures[6][7]. Requires experimental determination.

In-Depth Analysis of Key Properties

Acidity (pKa)

The molecule possesses two acidic protons: one on the carboxylic acid group and one on the indole nitrogen.

- Carboxylic Acid Proton (pKa₁):** The primary acidic site is the carboxylic acid. For aromatic carboxylic acids, the pKa is typically in the range of 4-5[6]. The electron-donating character of the indole ring, slightly enhanced by the 3-methyl group, may marginally increase the pKa compared to benzoic acid, but it will remain the most significant determinant of the molecule's behavior in aqueous solutions at physiological pH.
- Indole N-H Proton (pKa₂):** The indole N-H proton is significantly less acidic, with a pKa typically around 17[7]. Deprotonation at this site requires a very strong base and is not

relevant under physiological conditions but can be crucial for synthetic modifications at the nitrogen atom.

Understanding these pKa values is critical for designing purification strategies (acid-base extraction), predicting solubility in buffers of varying pH, and anticipating molecular charge in biological assays.

Solubility

Quantitative solubility data is not publicly available and must be determined experimentally. Qualitatively, the molecule's behavior can be predicted:

- **Aqueous Solubility:** The presence of the polar carboxylic acid and N-H groups imparts some potential for hydrogen bonding with water. However, the largely nonpolar, bicyclic indole core will limit aqueous solubility at neutral pH.
- **pH-Dependent Solubility:** As a carboxylic acid, its solubility in water is expected to increase dramatically at pH values above its pKa ($\text{pH} > 5$), where it will deprotonate to form the more soluble carboxylate salt.
- **Organic Solubility:** The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar functional groups and the aromatic ring.

Spectroscopic Profile

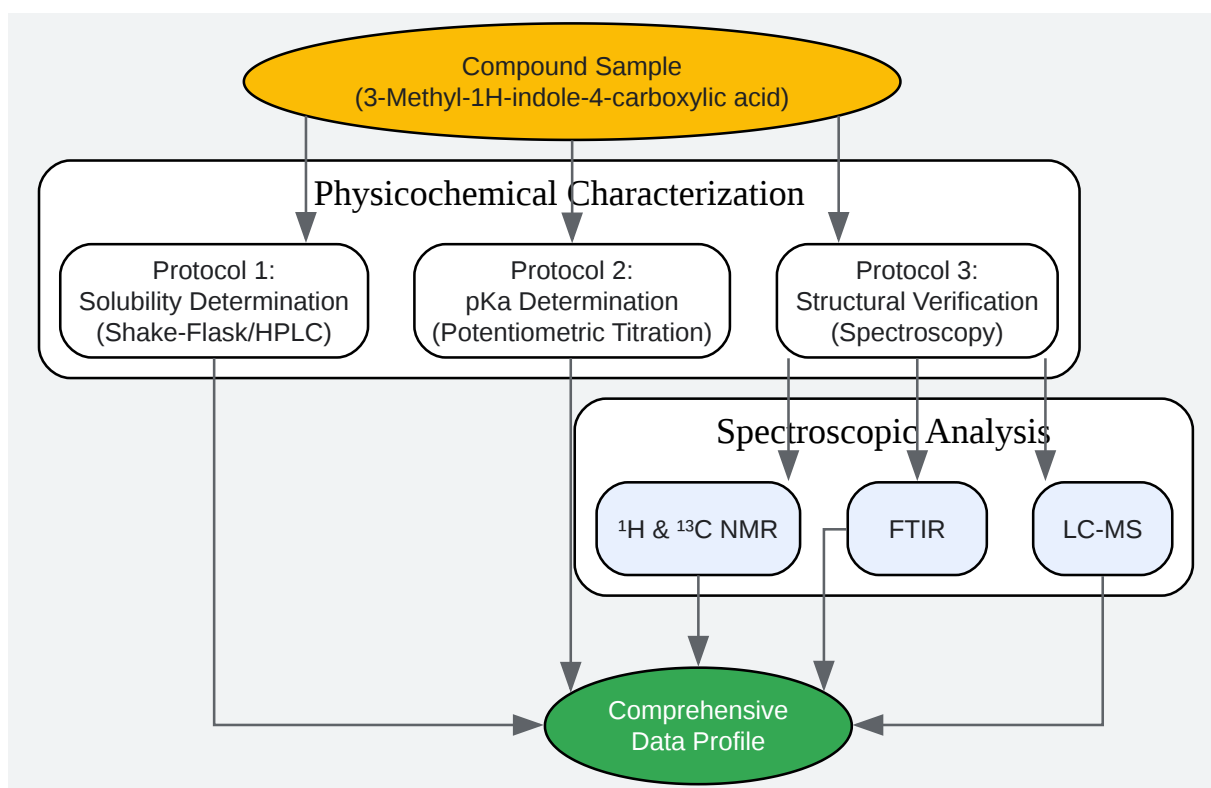
While specific spectra for this exact compound are not available in the cited literature, we can predict the key features based on its structure and data from closely related analogues[8][9][10].

- **^1H NMR:** In a solvent like DMSO- d_6 , the spectrum would be expected to show:
 - A broad singlet for the carboxylic acid proton (~12-13 ppm).
 - A broad singlet for the indole N-H proton (~11 ppm).
 - Multiple signals in the aromatic region (~7-8 ppm) corresponding to the protons on the benzene portion of the indole ring.

- A singlet for the C2-proton of the indole ring.
- A singlet for the methyl group protons at the 3-position (~2.3 ppm).
- ¹³C NMR: The spectrum would reveal 10 distinct carbon signals, including a signal for the carbonyl carbon (~170 ppm), multiple signals in the aromatic region (~110-140 ppm), and a signal for the methyl carbon (~10-15 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
 - A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.
 - A sharp N-H stretch around 3400 cm⁻¹.
 - A strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹.
 - C=C stretching bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic system.
- Mass Spectrometry (MS): Using electrospray ionization (ESI), one would expect to observe the molecular ion. In negative ion mode, the base peak would likely be the deprotonated molecule [M-H]⁻ at m/z 174.19. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 176.19 would be expected. The fragmentation pattern would likely involve the loss of H₂O and CO₂ from the parent ion^[10].

Experimental Protocols

To ensure scientific integrity, the properties listed above must be validated. The following section details standardized protocols for their determination.



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Caption: General workflow for physicochemical characterization.

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound.

- **Preparation:** Prepare a series of buffered aqueous solutions (e.g., pH 2, 5, 7.4, 9) and select relevant organic solvents.
- **Equilibration:** Add an excess amount of **3-Methyl-1H-indole-4-carboxylic acid** to a known volume of each solvent in a sealed vial. Ensure solid is present.
- **Agitation:** Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

- **Separation:** Allow the vials to stand, or centrifuge, to separate the undissolved solid from the solution.
- **Sampling & Dilution:** Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase.
- **Quantification:** Analyze the diluted samples using a validated HPLC-UV method against a standard curve of known concentrations. Liquid chromatography is a common and reliable technique for separating and quantifying carboxylic acids in various samples[11][12].
- **Calculation:** Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL.

Protocol 2: pKa Determination (Potentiometric Titration)

This method provides a direct measure of the acidic dissociation constant.

- **Sample Preparation:** Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol mixture) to ensure solubility throughout the titration.
- **Titration Setup:** Use a calibrated pH meter and an automated titrator. Place the sample solution in a jacketed beaker to maintain a constant temperature.
- **Acidification:** Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the carboxylate group.
- **Titration:** Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). For molecules with multiple pKa values, multiple inflection points may be observed.

Protocol 3: Spectroscopic Analysis

This workflow confirms the identity and structure of the compound.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the compound and its high boiling point allows for the observation of exchangeable protons (-COOH and -NH).
- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the data and assign the observed peaks to the protons and carbons in the molecular structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk.
 - Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
 - Identify characteristic functional group frequencies as predicted in Section 3.3.
- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.
 - Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
 - Acquire mass spectra in both positive and negative ion modes to confirm the molecular weight by observing the [M+H]⁺ and [M-H]⁻ ions.

Stability and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

- Storage Conditions: The compound should be stored in a cool, dry place, away from light. Supplier recommendations suggest storage at 0-8°C[1][2].

- **Stability:** As a solid, the compound is expected to be stable. In solution, indole-containing molecules can be susceptible to oxidation, especially when exposed to air and light over extended periods. Solutions should be freshly prepared or stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Applications and Research Context

The physicochemical properties detailed in this guide are directly relevant to the compound's application in research and development.

- **In Drug Discovery:** Solubility and pKa data are crucial for developing formulations and predicting absorption, distribution, metabolism, and excretion (ADME) properties.
- **In Chemical Synthesis:** Understanding the molecule's reactivity, particularly the acidity of the N-H and -COOH protons, allows chemists to select appropriate reagents and conditions for further synthetic transformations[1][13].
- **In Analytical Chemistry:** The spectroscopic data forms the basis for developing analytical methods to quantify the compound in various matrices, from reaction mixtures to biological samples[14].

Conclusion

3-Methyl-1H-indole-4-carboxylic acid is a compound of significant interest due to its versatile indole core. This guide has provided a comprehensive overview of its key physicochemical properties, emphasizing the connection between molecular structure and chemical behavior. By grounding theoretical predictions with robust, validated experimental protocols, we establish a self-validating system for characterization. The data and methodologies presented herein are intended to empower researchers and scientists to utilize this valuable building block with confidence and precision in their synthetic and developmental endeavors.

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- To cite this document: BenchChem. [physicochemical properties of 3-Methyl-1H-indole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387030#physicochemical-properties-of-3-methyl-1h-indole-4-carboxylic-acid]

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